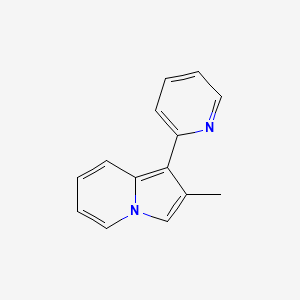

2-Methyl-1-(pyridin-2-yl)indolizine

Description

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-methyl-1-pyridin-2-ylindolizine |

InChI |

InChI=1S/C14H12N2/c1-11-10-16-9-5-3-7-13(16)14(11)12-6-2-4-8-15-12/h2-10H,1H3 |

InChI Key |

RWLDPUYWPSJYRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C=CC=CC2=C1C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-2-yl)indolizine can be achieved through various methods. One common approach involves the cyclization of 2-(pyridin-2-yl)acetonitrile with selenium dioxide . Another method includes the use of radical cyclization and cross-coupling reactions involving 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of indolizines often involves transition metal-catalyzed reactions and oxidative coupling strategies. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(pyridin-2-yl)indolizine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as selenium dioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Halogenation and alkylation reactions are typical, often using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

Oxidation: Selenium dioxide in ethanol.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indolizine ring .

Scientific Research Applications

2-Methyl-1-(pyridin-2-yl)indolizine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Indolizine derivatives have shown potential as fluorescent probes for biological imaging.

Industry: The compound is used in the development of organic fluorescent molecules for material applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-2-yl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to participate in various biochemical interactions, potentially affecting enzyme activity and cellular signaling pathways . Detailed studies on its exact mechanism are ongoing, but its structural features suggest it could modulate biological processes through binding to specific receptors or enzymes.

Comparison with Similar Compounds

Key Observations :

- Pyridin-2-yl vs.

- Fused Systems : Tricyclic indolizines (e.g., compound A in ) exhibit superior antifungal activity (MIC: 500–1000 mg/mL) compared to simpler derivatives, attributed to increased structural rigidity and surface area.

- Functional Groups : Carboxylate () and carbonyl-pyrrolidine () substituents improve solubility but may reduce membrane permeability compared to the methyl group in 2-Methyl-1-(pyridin-2-yl)indolizine.

Key Observations :

- Anticancer Activity : Ethyl 7-acetyl-2-substituted indolizines (e.g., 2b, 2q, 2r) show IC₅₀ values comparable to adriamycin, a standard chemotherapeutic . The methyl and pyridin-2-yl groups in 2-Methyl-1-(pyridin-2-yl)indolizine may similarly enhance DNA-binding or enzyme inhibition.

- Antimicrobial Activity : Tricyclic indolizines exhibit broad-spectrum activity, likely due to their planar fused rings disrupting microbial membranes .

- Kinase Inhibition : Pyrimido[5,4-b]indolizines demonstrate selective kinase inhibition, suggesting that the pyridin-2-yl group in 2-Methyl-1-(pyridin-2-yl)indolizine could mimic ATP-binding motifs in kinases .

Biological Activity

2-Methyl-1-(pyridin-2-yl)indolizine is a compound belonging to the indolizine family, which has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The structural uniqueness of 2-Methyl-1-(pyridin-2-yl)indolizine stems from its heterocyclic framework, which allows for interaction with various biological targets. The nitrogen-containing structure facilitates biochemical interactions that can influence enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated significant anticancer potential for indolizine derivatives, including 2-Methyl-1-(pyridin-2-yl)indolizine. For instance, derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6d | HepG-2 | 7.97 |

| 6d | HCT-116 | 9.49 |

| 6d | MCF-7 | 13.87 |

| 6m | HepG-2 | 11.97 |

| 6m | HCT-116 | 28.37 |

| 6m | MCF-7 | 19.87 |

These compounds exhibit significant antiproliferative activity, with some derivatives demonstrating IC50 values as low as 6.02 μM against HepG-2 cells . The mechanism of action appears to involve the inhibition of key proteins such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase (CDK) pathways, which are crucial in cancer progression .

Anti-inflammatory and Antioxidant Properties

Indolizines are also noted for their anti-inflammatory activities. For example, some derivatives have been reported to exhibit antioxidant properties through various in vitro assays, including DPPH scavenging and ferric ion reducing power tests . These properties suggest potential applications in treating conditions associated with oxidative stress.

The biological activity of 2-Methyl-1-(pyridin-2-yl)indolizine is primarily attributed to its ability to interact with molecular targets involved in critical signaling pathways:

- EGFR Inhibition : Compounds derived from indolizines have shown significant inhibitory activity against EGFR, a key player in tumor growth and proliferation.

- CDK Inhibition : Indolizines can inhibit CDK activity, which is essential for cell cycle regulation.

- P-glycoprotein Modulation : Some studies indicate that certain indolizine derivatives can down-regulate P-glycoprotein, enhancing the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells .

Case Studies

Several case studies highlight the effectiveness of indolizine derivatives:

- Study on Hepatocellular Carcinoma : A series of indolizine derivatives were evaluated for their anticancer effects against HepG-2 cells, revealing significant cytotoxicity and potential as chemotherapeutic agents .

- Antioxidant Evaluation : Research demonstrating the antioxidant capabilities of chalcogen-indolizines indicated their potential utility in mitigating oxidative stress-related diseases .

Q & A

Q. How can 2-Methyl-1-(pyridin-2-yl)indolizine be synthesized, and what are the key methodological considerations for optimizing reaction yields?

Answer: The synthesis of 2-Methyl-1-(pyridin-2-yl)indolizine typically involves cyclization or cross-coupling strategies. Key methods include:

- Radical cyclization/cross-coupling : Utilizing 2-(pyridin-2-yl)acetonitrile with selenium dioxide under controlled temperature (80–100°C), achieving yields of 70–85% .

- Copper-catalyzed cyclization : Reactions with gem-difluoroalkenes and 2-(pyridin-2-yl)acetate derivatives (e.g., CuBr catalysis) at 60–80°C, yielding 65–82% .

- Microwave-assisted one-pot synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 min) while maintaining yields >75% .

Q. Optimization considerations :

- Catalyst loading (e.g., 5–10 mol% CuBr) and solvent selection (e.g., DMF for polar intermediates).

- Temperature control to minimize side reactions (e.g., over-oxidation).

- Purification via column chromatography using hexane/ethyl acetate gradients .

Q. What spectroscopic and crystallographic techniques are essential for characterizing the structural integrity of 2-Methyl-1-(pyridin-2-yl)indolizine?

Answer:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and torsion angles, particularly for verifying the pyridine-indolizine fusion .

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 209.1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 2-Methyl-1-(pyridin-2-yl)indolizine derivatives with enhanced anticancer activity?

Answer: SAR studies focus on substituent effects at the indolizine core:

Q. Case Study :

| Compound | Substituent Position | IC₅₀ (µM) |

|---|---|---|

| Derivative A | C2-Me, Py-C4-H | 15.5 |

| Derivative B | C2-Me, Py-C4-Br | 12.3 |

Methodology:

Q. What computational approaches are employed to predict the binding affinity of 2-Methyl-1-(pyridin-2-yl)indolizine derivatives against therapeutic targets like HIV-1 VIF or nicotinamide phosphoribosyltransferase?

Answer:

- Docking simulations : Using PDB structures (e.g., 4O0Z for nicotinamide phosphoribosyltransferase) to calculate binding energies (ΔG ≈ −13.2 kcal/mol) .

- Molecular dynamics (MD) : GROMACS/AMBER simulations (50–100 ns) assess hydrogen bond stability (e.g., Y59…H-N interactions) .

- Free energy calculations (MM/PBSA) : Quantify contributions of van der Waals and electrostatic interactions .

Key Finding :

Derivatives with extended π-systems (e.g., fused imidazo rings) exhibit stronger binding to HIV-1 VIF (IC₅₀ ≈ 11 µM) via hydrophobic pocket occupancy .

Q. How does quantitative structure-electrochemistry relationship (QSER) modeling contribute to understanding the electrochemical behavior of indolizine derivatives?

Answer: QSER Methodology :

- Descriptor selection : Quantum-chemical parameters (e.g., HOMO/LUMO energies, dipole moment) derived via Gaussian09 .

- Model development : Genetic Algorithm/Multiple Linear Regression (GA/MLR) generates predictive equations (R² = 0.893) for half-wave oxidation potentials (E₁/₂) .

Application :

Predicts E₁/₂ for novel derivatives, guiding the design of redox-active agents (e.g., sensors or catalysts). For example, electron-donating groups lower oxidation potentials by 0.2–0.3 V .

Q. What experimental strategies resolve contradictions in reported biological activity data for 2-Methyl-1-(pyridin-2-yl)indolizine derivatives?

Answer:

- Standardized assays : Use identical cell lines (e.g., Hep-G2 for anticancer studies) and protocols (e.g., 48-h incubation) to minimize variability .

- Metabolic stability testing : LC-MS/MS to quantify compound degradation in serum, addressing discrepancies in IC₅₀ values .

- Orthogonal validation : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion assays .

Q. How can advanced synthetic methodologies address challenges in functionalizing the indolizine core for targeted drug delivery?

Answer:

- Dearomative cycloaddition : Enables π-extension (e.g., [3+2] cycloaddition with alkynes) for improved solubility and tumor targeting .

- Protecting group strategies : Use of Boc groups for selective amidation at C7 without disrupting the pyridine ring .

Example :

Microwave-assisted coupling with PEGylated linkers increases bioavailability (t₁/₂ > 6 h in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.